Ammonium 2-amino-4,6-dinitrophenolate

Description

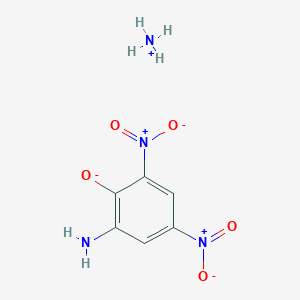

Ammonium 2-amino-4,6-dinitrophenolate is an organic salt derived from 2-amino-4,6-dinitrophenol (CAS 96-91-3), where the phenolic hydroxyl group is deprotonated and forms an ionic bond with an ammonium cation (NH₄⁺). This compound is structurally related to sodium 2-amino-4,6-dinitrophenolate (sodium picramate, CAS 831-52-7), a well-characterized dye intermediate used in the synthesis of Acid Black 107 and Acid Brown 75 .

Structure

2D Structure

Properties

CAS No. |

1134-85-6 |

|---|---|

Molecular Formula |

C6H8N4O5 |

Molecular Weight |

216.15 g/mol |

IUPAC Name |

azanium;2-amino-4,6-dinitrophenolate |

InChI |

InChI=1S/C6H5N3O5.H3N/c7-4-1-3(8(11)12)2-5(6(4)10)9(13)14;/h1-2,10H,7H2;1H3 |

InChI Key |

QVQATLCZPOLIEI-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1N)[O-])[N+](=O)[O-])[N+](=O)[O-].[NH4+] |

Canonical SMILES |

C1=C(C=C(C(=C1N)[O-])[N+](=O)[O-])[N+](=O)[O-].[NH4+] |

Other CAS No. |

1134-85-6 |

Synonyms |

ammonium 2-amino-4,6-dinitrophenolate |

Origin of Product |

United States |

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : Picramic acid serves as an important intermediate in the synthesis of various organic compounds, particularly azo dyes. Its dual functionality as both an amino and nitro compound makes it versatile for substitution and reduction reactions .

- Dye Manufacturing : It is used in the production of hair dyes and other cosmetic applications, where it contributes to achieving specific color shades. Its derivatives are employed in formulating oxidized hair dyes .

Biology

- Toxicological Studies : Due to its high toxicity, picramic acid is studied for its effects on biological systems. Research indicates that it has mutagenic properties significantly greater than those of picric acid, raising concerns about its environmental impact and safety in biological contexts .

- Metabolic Pathways : Picramic acid is a metabolic product of picric acid in mammals, which is excreted in urine. Understanding its metabolic pathways can aid in assessing risks associated with exposure to picric acid .

Environmental Science

- Contaminant Transformation : Studies have shown that under anaerobic conditions, bacteria can transform picric acid into picramic acid. This transformation has implications for bioremediation strategies at contaminated sites .

- Field Analytical Methods : Research has developed field methods for quantifying ammonium picrate and picric acid in environmental samples. These methods are crucial for monitoring contamination levels and assessing ecological risks associated with these compounds .

Data Tables

Case Study 1: Use in Hair Dyes

A study conducted on the safety of using picramic acid in hair dyes showed that when used at low concentrations, it poses minimal risk to consumers. The research highlighted the importance of controlling concentrations to mitigate potential health hazards while utilizing its coloring properties effectively .

Case Study 2: Environmental Impact Assessment

Research assessing the environmental impact of picric acid conversion to picramic acid revealed that this transformation could increase mutagenicity levels in contaminated sites. The findings emphasized the need for monitoring these compounds in ecological studies to prevent adverse effects on aquatic organisms .

Chemical Reactions Analysis

Substitution Reactions

The nitro groups undergo substitution under alkaline or reductive conditions:

- Nitro-to-amino reduction :

. - Base-mediated displacement : In the presence of NaOH/KOH, nitro groups may hydrolyze to hydroxyl or other functional groups, though this often triggers explosive decomposition .

Redox Reactions

The compound acts as both oxidizing and reducing agent:

- Oxidation : Reacts violently with strong oxidizers (e.g., peroxides), releasing nitrogen oxides and heat .

- Reduction : Catalytic hydrogenation converts nitro groups to amines, forming 2,4-diaminophenol as a major product .

Metabolic Reduction Pathways (in vivo):

| Metabolite | Percentage | Study Source |

|---|---|---|

| 2-Amino-4-nitrophenol | 75% | Eiseman et al. |

| 4-Amino-2-nitrophenol | 23% | Parker (1952) |

Acid-Base Reactions

The phenolate anion reacts with acids to regenerate picramic acid:

Thermal Decomposition and Explosivity

- Dry state : Explodes at 169°C due to nitro group instability, producing CO, NOₓ, and soot .

- Wet state : Water or organic solvents suppress decomposition but do not eliminate explosive potential .

Hazardous Reactions :

| Condition | Outcome |

|---|---|

| Heating (>150°C) | Detonation |

| Contact with NaOH/KOH | Explosive base-catalyzed decay |

| Mixing with reducing agents | Vigorous exothermic reaction |

Biological Interactions

- Microbial degradation : Burkholderia sp. strain KU-46 metabolizes the compound via 4-nitrophenol to 1,4-benzoquinone, releasing nitrite .

- Enzyme inhibition : Acts as an uncoupler in oxidative phosphorylation, disrupting ATP synthesis .

Industrial and Environmental Reactivity

Comparison with Similar Compounds

Sodium 2-Amino-4,6-Dinitrophenolate (Sodium Picramate)

Molecular Formula : C₆H₄N₃NaO₅

CAS : 831-52-7

Applications : Dyestuff intermediate for Acid Black 107 and Acid Brown 75 .

Key Differences :

Ammonium Dinitro-o-Cresolate (DNOC-Ammonium)

Molecular Formula: C₇H₉N₃O₅ CAS: 2980-64-5 Applications: Historically used as a pesticide and herbicide (e.g., "Dinozol 50") . Structural Comparison:

- Substituent Variation: Contains a methyl group at the ortho position (2-methyl-4,6-dinitrophenolate) versus the amino group in 2-amino-4,6-dinitrophenolate.

- Toxicity: Markedly higher toxicity (T+ classification) with environmental hazards (N code), unlike the ammonium 2-amino derivative, which lacks pesticidal applications .

tris(2-Hydroxyethyl)ammonium 2-sec-Butyl-4,6-Dinitrophenolate

Molecular Formula: C₁₆H₂₆N₄O₉ CAS: 6420-47-9 Applications: Herbicide (e.g., "Dinoseb-trolamine") . Key Features:

- Solubility Enhancement : The tris(2-hydroxyethyl)ammonium counterion improves water solubility, making it suitable for agricultural formulations.

- Biological Activity: Acts as a broad-spectrum herbicide, contrasting with the dye-focused applications of ammonium 2-amino-4,6-dinitrophenolate .

2-Amino-4,6-Dichlorophenol

Molecular Formula: C₆H₅Cl₂NO CAS: 527-62-8 Applications: Intermediate in chemical synthesis, particularly for pharmaceuticals and agrochemicals . Comparison:

- Reactivity: The amino and chloro groups enable nucleophilic substitution reactions, unlike the electron-deficient nitro derivatives .

Data Tables

Table 1: Structural and Functional Comparison of Nitrophenolate Derivatives

Table 2: Crystallographic and Analytical Data

Research Findings and Mechanistic Insights

- nitro groups in bioactivity .

- Thermal Stability: Ammonium and sodium salts of nitrophenolates require hydration to mitigate decomposition risks, whereas halogenated analogs (e.g., 2-amino-4,6-dichlorophenol) are more thermally stable .

Q & A

Q. What strategies mitigate batch-to-batch variability in crystallographic morphology?

- Answer : Controlled nucleation via seeding or solvent-drop grinding ensures reproducibility. For example, slow evaporation with ethanol-water (7:3 v/v) yields uniform crystals, while rapid cooling promotes twinning. Statistical tests (e.g., Hamilton R-factor ratios) validate space-group assignments .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s solubility in methanol?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.